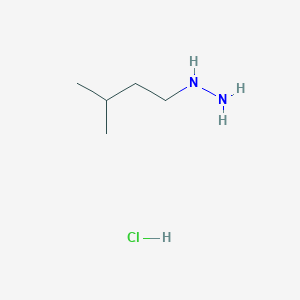

(3-Methylbutyl)hydrazine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3-Methylbutyl)hydrazine hydrochloride is a chemical compound belonging to the class of hydrazine derivatives. It is a colorless to pale yellow crystalline solid that is soluble in water and ethanol. This compound has been studied for its potential use in medical, environmental, and industrial research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methylbutyl)hydrazine hydrochloride typically involves the reaction of 3-methylbutylamine with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, usually at a temperature of around 70°C for 4 to 6 hours .

Industrial Production Methods: Industrial production methods for this compound often involve bulk manufacturing and custom synthesis. Companies like ChemScene provide this compound in bulk quantities, ensuring high purity and consistency .

Análisis De Reacciones Químicas

Types of Reactions: (3-Methylbutyl)hydrazine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding hydrazones or other oxidized derivatives.

Reduction: It can be reduced to form simpler amines or other reduced products.

Substitution: It can undergo nucleophilic substitution reactions, where the hydrazine moiety is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly employed.

Major Products Formed: The major products formed from these reactions include hydrazones, amines, and substituted hydrazine derivatives .

Aplicaciones Científicas De Investigación

(3-Methylbutyl)hydrazine hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.

Medicine: It is being investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of certain diseases.

Industry: It is used in the production of polymers, agrochemicals, and other industrial products.

Mecanismo De Acción

The mechanism of action of (3-Methylbutyl)hydrazine hydrochloride involves its interaction with various molecular targets and pathways. It can act as a nucleophile, participating in nucleophilic substitution reactions. Additionally, it can form hydrazones and other derivatives that may have specific biological activities .

Comparación Con Compuestos Similares

(3-Methylbenzyl)hydrazine hydrochloride: Similar in structure but with a benzyl group instead of a butyl group.

Hydralazine: A hydrazine derivative used as an antihypertensive agent.

Uniqueness: (3-Methylbutyl)hydrazine hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its solubility in water and ethanol, along with its reactivity, makes it a valuable compound in various research and industrial applications.

Actividad Biológica

(3-Methylbutyl)hydrazine hydrochloride is a hydrazine derivative that has garnered attention for its potential biological activities. This compound, with the chemical formula C₅H₁₄ClN₃, is characterized by its unique structure, which influences its reactivity and biological interactions. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound exhibits several important chemical properties that contribute to its biological activity:

- Nucleophilicity : The hydrazine moiety can act as a nucleophile, participating in various substitution reactions. This property allows it to interact with electrophilic sites in biological molecules, potentially leading to modifications of proteins and nucleic acids.

- Formation of Reactive Species : In metabolic pathways, hydrazines can undergo oxidation to form reactive intermediates that may bind to cellular macromolecules. These interactions can lead to oxidative stress and DNA damage, contributing to mutagenic effects observed in some studies .

Antitumor Activity

Research indicates that this compound may possess antitumor properties. Its ability to induce oxidative stress can lead to apoptosis in cancer cells. A study demonstrated that hydrazine derivatives could inhibit tumor growth by modulating cellular signaling pathways involved in apoptosis and cell proliferation .

Genotoxicity

The compound has been linked to genotoxic effects. Studies have shown that hydrazines can form DNA adducts, leading to mutations and potentially contributing to carcinogenesis. The formation of reactive oxygen species (ROS) during metabolism has been implicated in DNA strand breaks and other forms of genetic damage .

Case Studies and Research Findings

- In Vitro Studies : A series of in vitro experiments have shown that this compound can induce cytotoxicity in various cancer cell lines. For instance, treatment with this compound resulted in significant reductions in cell viability in breast cancer and leukemia cell lines, suggesting its potential as a chemotherapeutic agent .

- Metabolic Pathways : Investigations into the metabolic fate of this compound revealed that it undergoes biotransformation primarily via oxidative pathways, leading to the formation of reactive metabolites capable of damaging cellular components .

- Animal Models : In animal studies, administration of hydrazine derivatives has been associated with liver toxicity and carcinogenic effects. The severity of these effects appears to correlate with the dose and duration of exposure, highlighting the need for careful consideration in therapeutic contexts .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

3-methylbutylhydrazine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2.ClH/c1-5(2)3-4-7-6;/h5,7H,3-4,6H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGISDJPJIHAFON-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H15ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.